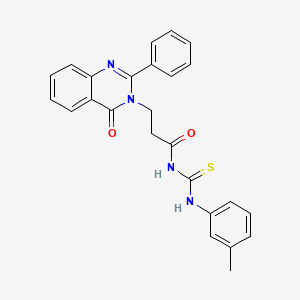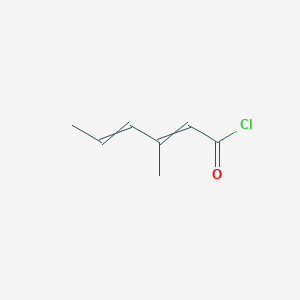![molecular formula C11H24O2Si B14470281 3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal CAS No. 72655-65-3](/img/structure/B14470281.png)
3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal is an organic compound with the molecular formula C10H22O2Si. It is a silyl ether derivative, commonly used in organic synthesis as a protecting group for alcohols. The tert-butyl(dimethyl)silyl group provides stability to the molecule, making it useful in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, and a solvent like dimethylformamide (DMF). The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as fluoride ions (from tetra-n-butylammonium fluoride) can be used to cleave the silyl ether bond.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Alcohols or other substituted derivatives.
Applications De Recherche Scientifique
3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal involves the stabilization of reactive intermediates during chemical reactions. The tert-butyl(dimethyl)silyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective transformations and high yields in synthetic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyloxyacetaldehyde: Similar in structure but with an acetaldehyde group instead of a butanal group.
tert-Butyldimethylsilyloxypropanal: Contains a propanal group instead of a butanal group.
Uniqueness
3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required .
Propriétés
Numéro CAS |
72655-65-3 |
|---|---|
Formule moléculaire |
C11H24O2Si |
Poids moléculaire |
216.39 g/mol |
Nom IUPAC |
3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanal |
InChI |
InChI=1S/C11H24O2Si/c1-9(8-12)10(2)13-14(6,7)11(3,4)5/h8-10H,1-7H3 |
Clé InChI |
AQALMCLGKLZTCH-UHFFFAOYSA-N |
SMILES canonique |
CC(C=O)C(C)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate](/img/structure/B14470234.png)









